5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide
Description
5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (-OCH₃) at position 5, methyl (-CH₃) at position 4, nitro (-NO₂) at position 2, and a sulfonamide (-SO₂NH₂) group at position 1. Sulfonamides are pharmacologically significant due to their stability, metabolic tolerance, and diverse biological activities, including anticancer and anti-inflammatory properties .
Properties
Molecular Formula |
C8H10N2O5S |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
5-methoxy-4-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O5S/c1-5-3-6(10(11)12)8(16(9,13)14)4-7(5)15-2/h3-4H,1-2H3,(H2,9,13,14) |
InChI Key |
QOHFNZROLXLVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxy-2-methylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the use of strong acids and the potential hazards associated with nitro compounds.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Methoxy-4-methyl-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Methoxy-4-carboxy-2-nitrobenzene-1-sulfonamide.
Scientific Research Applications
5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide with analogous sulfonamide derivatives, focusing on substituent effects, synthesis, and biological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Electronic Effects: The nitro group at position 2 in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to ethylsulfonyl groups in compound 4 . Methoxy groups at position 5 (target compound) versus position 1 (compound 4) alter resonance effects. Para-substituted methoxy groups (e.g., in compound 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide) are common in bioactive molecules for optimized receptor binding .
Functional Group Impact: Sulfonamide (-SO₂NH₂) in the target compound enables hydrogen bonding, critical for enzyme inhibition. In contrast, ethylsulfonyl (-SO₂Et) in compounds 4 and 4a reduces hydrogen-bonding capacity but enhances lipophilicity.
Synthesis Methods: Compound 4 is synthesized via nitration of 1-(ethylsulfonyl)-4-methoxybenzene under concentrated HNO₃ at 100°C , whereas compound 4a requires milder conditions (60°C) but employs a dual acid system (H₂SO₄/HNO₃).
The indazole-linked sulfonamide in compound 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide demonstrates anticancer activity, highlighting the role of heterocyclic appendages in modulating bioactivity . The target compound’s methyl and nitro substituents may synergize for targeting inflammation or kinase pathways, though empirical validation is needed.
Biological Activity
5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide, a sulfonamide compound, is notable for its unique chemical structure that includes both methoxy and nitro functional groups. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- A methoxy group (-OCH₃)
- A methyl group (-CH₃)
- A nitro group (-NO₂)
- A sulfonamide moiety (-SO₂NH₂)
These groups contribute to the compound's reactivity and biological functions.
Target Enzymes
This compound primarily acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is crucial in bacterial folate synthesis pathways. By inhibiting DHPS, the compound disrupts bacterial growth and has potential antimicrobial properties.
Biochemical Pathways
The compound is involved in various biochemical pathways:
- It interacts with cytochrome P450 enzymes , affecting drug metabolism and leading to the formation of reactive metabolites.
- It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis.
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent .
Cytotoxicity in Cancer Cells
Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For example, at higher concentrations, it has been shown to increase oxidative stress and promote apoptosis in cancer cells, indicating its potential as an anticancer agent .
Study on Antimicrobial Activity
In a recent study examining a series of sulfonamide derivatives, this compound was evaluated for its effectiveness against urease and α-glucosidase enzymes. The results indicated that this compound had comparable activity to standard drugs like acarbose .
| Compound | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| This compound | 3.20 ± 0.40 | 8.24 ± 0.08 (Acarbose) |
| Another Derivative | 2.50 ± 0.40 | 7.80 ± 0.30 (Urease) |
Study on Cytotoxic Effects
Another study focused on the cytotoxic effects of this compound on glioblastoma cells showed that treatment led to significant cell death through mechanisms involving DNA damage and apoptosis induction . The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 2.5 | 70 |
| 5 | 50 |
| 10 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
